Propanedioic acid, ion(2-)

概要

説明

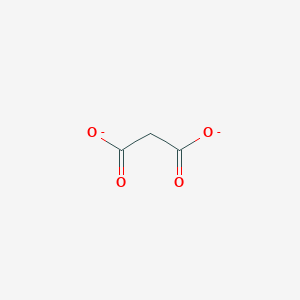

Propanedioic acid, ion(2−), also known as the malonate dianion, is the fully deprotonated form of propanedioic acid (malonic acid, HOOCCH₂COOH). Its chemical formula is CH₂(COO⁻)₂²−, with a molecular weight of 104.06 g/mol (calculated from C₃H₂O₄²−). The dianion is formed after the loss of two protons from the carboxylic acid groups, resulting in a resonance-stabilized structure. Key properties include:

- pKa values: ~2.83 (first dissociation) and ~5.69 (second dissociation) .

- Applications: Malonate is a critical intermediate in biochemical pathways (e.g., inhibition of succinate dehydrogenase) and industrial synthesis (e.g., polymers, coordination complexes) .

- Structural confirmation: X-ray crystallography and thermochemical data from NIST validate its planar geometry and stability .

準備方法

合成経路と反応条件

マロン酸は、マロン酸ジエチルまたはマロン酸ジメチルの加水分解によって合成できます。 古典的な調製法では、クロロ酢酸とシアン化ナトリウムを反応させてシアノ酢酸を生成し、その後、加水分解してマロン酸に変換します {_svg_1}.

工業生産方法

工業的には、マロン酸は、マロン酸ジエチルまたはマロン酸ジメチルの加水分解によって製造されます。 このプロセスは、エステル結合を切断するために強酸または強塩基を使用し、マロン酸が生成されます .

化学反応の分析

反応の種類

アルキル化: マロン酸イオンは、ハロアルカンと反応して置換されたマロン酸エステルを生成するアルキル化反応を起こすことができます。

一般的な試薬と条件

アルキル化: エタノール中のエトキシドナトリウムは、エノラートイオンを生成するために一般的に使用され、その後、ハロアルカンと反応します.

脱炭酸: 強酸または強塩基の存在下でマロン酸またはその誘導体を加熱します.

エステル化: 硫酸などのアルコールと強酸を使用して、エステル化反応を触媒します.

主な生成物

アルキル化: 置換されたマロン酸エステル.

脱炭酸: 酢酸と二酸化炭素.

エステル化: マロン酸ジエチルまたはその他のエステル.

科学研究への応用

化学

マロン酸イオンは、特にカルボン酸を調製する方法であるマロン酸エステル合成において、有機合成において広く使用されています。 また、バルビツール酸やその他の医薬品の合成にも使用されています .

生物学

生物系では、マロン酸はクエン酸回路に関与する酵素であるコハク酸デヒドロゲナーゼを阻害することが知られています。 この阻害は、代謝経路や酵素阻害が細胞呼吸に与える影響を研究するために使用できます .

医学

マロン酸誘導体は、抗痙攣剤や鎮静剤を含むさまざまな医薬品の合成に使用されます。 マロン酸によるコハク酸デヒドロゲナーゼの阻害は、その潜在的な治療用途についても研究されています .

産業

マロン酸とその誘導体は、ポリマー、樹脂、可塑剤の製造に使用されます。 また、農薬やその他の工業用化学品の合成の中間体としても使用されています .

科学的研究の応用

Organic Synthesis

Malonic Ester Synthesis

One of the primary applications of the malonate ion is in the malonic ester synthesis , a method used to prepare a wide range of carboxylic acids. This synthesis involves the reaction of malonic acid with an alkyl halide to produce diesters, which can be further transformed into various organic compounds through hydrolysis and decarboxylation processes .

Knoevenagel Condensation

Malonic acid is also utilized in Knoevenagel condensation , where it reacts with aldehydes or ketones to form α,β-unsaturated carboxylic acids. This reaction is significant in the production of flavor compounds and pharmaceuticals .

Biochemical Applications

Enzyme Inhibition Studies

In biological systems, the malonate ion serves as an inhibitor of succinate dehydrogenase , an enzyme involved in the Krebs cycle. This property is exploited in metabolic studies to understand enzyme kinetics and cellular respiration mechanisms. The inhibition leads to decreased ATP production and increased reactive oxygen species, making it a valuable tool for studying metabolic disorders .

Pharmaceutical Applications

Synthesis of Pharmaceuticals

Malonate derivatives are integral in the synthesis of various pharmaceuticals, including anticonvulsants and sedatives. For instance, derivatives such as valproate , used for epilepsy treatment, are synthesized from malonic acid . The structural characteristics of malonate allow for modifications that enhance therapeutic efficacy.

Industrial Applications

Polymer Production

Malonic acid and its derivatives are employed in the production of polymers , resins, and plasticizers. They are key intermediates in synthesizing specialty polyesters and alkyd resins used in coatings that protect against UV light and corrosion . The global market for these applications is significant, with increasing demand for eco-friendly alternatives driven by advancements in industrial biotechnology.

Food and Beverage Industry

In food applications, malonic acid can function as an acidity regulator or preservative. Its natural occurrence in many foods allows it to be used safely as an additive to enhance flavor stability .

Case Study 1: Malonate as a Research Tool

Research has demonstrated that malonate's inhibition of succinate dehydrogenase can be utilized to investigate metabolic pathways associated with various diseases. For example, studies have shown that malonate can induce metabolic shifts that mimic conditions found in ischemic heart disease.

Case Study 2: Industrial Coatings

In industrial applications, malonic acid has been incorporated into low-temperature cure powder coatings, which are essential for heat-sensitive substrates. These coatings have gained popularity due to their efficiency and reduced environmental impact compared to traditional solvent-based coatings .

Summary Table: Applications of Propanedioic Acid (Malonate Ion)

| Field | Application | Details |

|---|---|---|

| Organic Synthesis | Malonic Ester Synthesis | Preparation of carboxylic acids via diester formation |

| Biochemistry | Enzyme Inhibition | Inhibits succinate dehydrogenase; used in metabolic studies |

| Pharmaceuticals | Drug Synthesis | Key precursor for anticonvulsants like valproate |

| Industry | Polymer Production | Used in specialty polyesters and coatings |

| Food Industry | Acidity Regulator/Preservative | Enhances flavor stability; safe food additive |

作用機序

マロン酸イオンは、主にクエン酸回路の酵素であるコハク酸デヒドロゲナーゼの阻害によって効果を発揮します。 この阻害は、ミトコンドリアの電子伝達系の電子の正常な流れを阻害し、ATP産生の減少と活性酸素種の増加につながります . マロン酸イオンは、コハク酸デヒドロゲナーゼの活性部位に結合し、酵素がコハク酸をフマル酸に酸化することを触媒することを妨げます .

類似化合物との比較

Comparison with Structurally Similar Compounds

Dicarboxylic Acids and Their Dianions

Table 1: Structural and Physical Properties of Dicarboxylic Acid Dianions

Key Findings :

- Ethylmalonate ’s ethyl group enhances lipophilicity, making it suitable for organic synthesis but less water-soluble than malonate .

- Isobutylmalonic acid ’s branched chain introduces steric hindrance, affecting reaction kinetics in esterification or polymerization .

- Oxalate ’s shorter carbon chain results in higher acidity and toxicity, limiting its industrial use compared to malonate .

Perfluoroalkyl Derivatives of Propanedioic Acid

Table 2: Perfluoroalkyl-Modified Malonates

Key Findings :

- Fluorinated malonates exhibit exceptional chemical inertness but pose environmental risks due to bioaccumulation .

- These derivatives are prioritized in regulatory reviews (e.g., TRI List of Toxic Chemicals) for their persistence and toxicity .

Ester Derivatives of Propanedioic Acid

Table 3: Ester Derivatives and Their Properties

Key Findings :

- Esterification reduces acidity (pKa >10) and increases volatility, making esters useful in fragrances and polymer precursors .

- Allyl and aromatic substituents (e.g., in 93820-05-4) introduce π-electrons for photochemical applications .

Analytical Differentiation

Chromatographic and Spectroscopic Data

- Retention Times (GC-MS) :

- Mass Spectra :

Notes on Experimental Variability

生物活性

Propanedioic acid, commonly known as malonic acid, is a dicarboxylic acid with significant biological activity. It is involved in various metabolic processes and enzymatic reactions across different organisms, including humans. This article explores the biological activity of malonic acid, focusing on its biochemical roles, mechanisms of action, and relevant research findings.

Chemical Formula: C₃H₄O₄

Molecular Weight: 104.06 g/mol

IUPAC Name: Propanedioic acid

CAS Number: 141-82-2

Malonic acid exists in both ionized (malonate ion) and non-ionized forms, with the ionized form being more prevalent at physiological pH levels. This compound plays a crucial role in metabolic pathways, particularly in the synthesis and degradation of fatty acids.

Biochemical Role

Malonic acid is primarily recognized for its role as an intermediate in various metabolic pathways:

- Fatty Acid Biosynthesis: Malonic acid is a key substrate in the biosynthesis of fatty acids. It serves as a building block for the elongation of fatty acyl chains through its conversion to malonyl-CoA, which is catalyzed by the enzyme fatty acid synthase .

- Inhibition of Enzymatic Activity: Malonic acid acts as a competitive inhibitor for succinate dehydrogenase in the citric acid cycle, thereby affecting energy production in cells. This inhibition can lead to altered cellular respiration and energy metabolism .

The biological activity of malonic acid can be attributed to several mechanisms:

- Enzyme Interaction: Malonic acid interacts with various enzymes, influencing their activity. For instance, it competes with succinate for binding to succinate dehydrogenase, which can disrupt normal metabolic processes .

- Metabolite Function: As a metabolite, malonic acid participates in the regulation of metabolic pathways. It is involved in the synthesis of acetoacetic acid from acetic acid and is essential for maintaining metabolic homeostasis .

Case Studies and Experimental Evidence

- Inhibition Studies:

- Metabolic Impact:

- Toxicological Assessments:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄O₄ |

| Molecular Weight | 104.06 g/mol |

| pKa | 2.83 (first carboxylic) |

| Solubility | 0.5 g/100 mL (water) |

| Toxicity (LD50) | >5000 mg/kg (rat) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing propanedioic acid derivatives, and how can their purity be validated?

- Methodology : Propanedioic acid derivatives are often synthesized via esterification or condensation reactions. For example, methyl 3-chloro-3-oxopropanoate can react with aromatic amines in the presence of tripotassium phosphate to form substituted propanedioic acid esters. Post-synthesis, validate purity using liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC). For instance, LCMS (m/z 407 [M+H]⁺) and retention time (0.81 minutes under SQD-FA05 conditions) are critical parameters .

- Validation : Compare experimental data with standardized databases like the NIST Chemistry WebBook, which provides verified spectral and thermochemical data. Ensure mass fraction purity ≥98% to minimize deviations in physicochemical properties .

Q. How should researchers design experiments to characterize the ionic behavior of propanedioic acid, ion(2−) in solution?

- Approach : Use conductivity measurements and ion-selective electrodes to study dissociation constants (pKa values) in aqueous solutions. Cross-reference results with literature values for ChCl:propanedioic acid mixtures, noting that deviations >0.0066 in refractive index data may arise from purity differences (e.g., 98% vs. ≥99%) .

- Data Analysis : Apply statistical tools (e.g., SPSS) to quantify uncertainties and validate reproducibility. Report deviations in refractive indices with standard uncertainties (±0.003) to align with peer-reviewed benchmarks .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ²H) of propanedioic acid, ion(2−) improve mechanistic studies in organic synthesis?

- Experimental Design : Synthesize isotopologues like propanedioic-2-¹³C acid (CAS 55514-11-9) or propanedioic-1,3-¹⁴C₂ acid (CAS 13878-08-5) via deuterium exchange or carboxylation reactions. Use NMR and isotopic ratio mass spectrometry (IRMS) to track labeled carbons in reaction pathways .

- Applications : Study kinetic isotope effects (KIEs) in decarboxylation reactions or enzyme-mediated processes. Ensure isotopic purity ≥95% to avoid interference in spectral analysis .

Q. What strategies address contradictions in reported physicochemical data for propanedioic acid, ion(2−) across studies?

- Root Cause Analysis : Identify discrepancies in experimental conditions, such as solvent polarity, temperature, or impurities. For example, refractive index deviations in ChCl:propanedioic acid mixtures may stem from variations in hydrogen-bonding donor purity (98% vs. ≥99%) .

- Resolution : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and cross-validate using multiple techniques (e.g., DSC for thermal stability, FTIR for functional groups). Reference NIST data to resolve ambiguities .

Q. How can researchers optimize the synthesis of complex propanedioic acid esters for pharmaceutical intermediates?

- Synthetic Protocol : Use tert-butyl esters (e.g., propanedioic acid mono(1-methylethyl) ester, CAS 56766-77-9) to enhance solubility and stability. Optimize reaction time and catalyst loading (e.g., tripotassium phosphate at 1:2 molar ratio) to maximize yields .

- Analytical Workflow : Employ tandem LCMS/HPLC for real-time monitoring. For example, track intermediates like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline derivatives to ensure regioselectivity .

Q. Data Reporting and Ethical Considerations

Q. What are the best practices for reporting propanedioic acid, ion(2−) data in peer-reviewed journals?

- Guidelines : Separate "Results" and "Discussion" sections to avoid redundancy. Use IUPAC nomenclature (e.g., "propanedioic acid, ion(2−)" instead of abbreviations) and provide CAS numbers (e.g., 156-80-9) for clarity .

- Ethics : Disclose conflicts of interest and adhere to intellectual property norms when citing patented synthesis routes (e.g., EP 4 374 877 A2) .

特性

IUPAC Name |

propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166020 | |

| Record name | Malonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-80-9 | |

| Record name | Malonate(2-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, ion(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPANEDIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2NU7R76L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。